molecular formula C11H20N2O2 B1369826 1-(Piperidine-2-carbonyl)piperidin-4-ol

1-(Piperidine-2-carbonyl)piperidin-4-ol

Cat. No.: B1369826
M. Wt: 212.29 g/mol
InChI Key: YKYUZPONTWXQHB-UHFFFAOYSA-N
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Description

1-(Piperidine-2-carbonyl)piperidin-4-ol is a bicyclic piperidine derivative characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a piperidine-2-carbonyl moiety at the 1-position. The piperidin-4-ol scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, making it a versatile pharmacophore .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone

InChI

InChI=1S/C11H20N2O2/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10/h9-10,12,14H,1-8H2

InChI Key

YKYUZPONTWXQHB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-2-carbonyl Moiety

  • The piperidine-2-carbonyl group can be introduced by functionalizing the 2-position of a piperidine ring with a carbonyl group, typically via oxidation of a suitable precursor or by acylation reactions.
  • Organometallic approaches such as palladium-catalyzed cross-coupling or Grignard reagent addition to appropriate electrophilic intermediates are common for introducing carbonyl groups at specific positions on piperidine rings with high regioselectivity.

Synthesis of Piperidin-4-ol Moiety

  • The piperidin-4-ol functionality is generally prepared by selective hydroxylation at the 4-position of piperidine.
  • This can be achieved by reduction of 4-oxo-piperidine derivatives or by nucleophilic substitution on 4-halopiperidines.
  • The Mannich condensation method is frequently employed to synthesize piperidin-4-ones, which can then be selectively reduced to piperidin-4-ols.
  • Catalytic hydrogenation or transfer hydrogenation using palladium or platinum catalysts under mild conditions (ambient pressure, moderate temperature) is effective for selective reduction of carbonyl groups to hydroxyls.

Detailed Preparation Method of this compound

Based on analogous synthetic routes for related piperidine derivatives and key findings from patent literature and academic research, the following multi-step synthetic route can be outlined:

Step 1: Preparation of Piperidine-2-carboxylic Acid or Derivative

  • Starting from commercially available piperidine or substituted piperidines, the 2-position is functionalized by oxidation or acylation.
  • For example, transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde and palladium catalyst under acidic aqueous conditions at 90–95°C can yield 1-methylpiperidine-4-carboxylic acid derivatives, which can be further modified.

Step 2: Formation of Piperidine-2-carbonyl Intermediate

  • The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with amines or other nucleophiles to form amides or ketones.
  • For instance, reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine forms N,N-diethyl-1-methylpiperidine-4-carboxamide, a key intermediate.

Step 4: Coupling of Piperidine-2-carbonyl and Piperidin-4-ol Units

  • The coupling of the two piperidine units is achieved by forming an amide bond between the piperidine-2-carbonyl intermediate and the piperidin-4-ol.
  • This can be done via activation of the carbonyl group (e.g., as acid chloride or using coupling agents like carbodiimides) followed by nucleophilic attack by the piperidin-4-ol nitrogen or hydroxyl group depending on the desired linkage.

Step 5: Purification and Crystallization

  • The final compound is purified by recrystallization, often by slow evaporation from suitable solvents to obtain high purity crystals.
  • Crystallization methods for piperidine derivatives have been well-documented, emphasizing slow solvent evaporation to yield well-defined crystals suitable for characterization.

Data Table: Typical Reaction Conditions for Key Steps

Step Reagents & Catalysts Conditions Notes
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C or Pt catalyst, formic acid, water 90–95°C, ambient pressure Selective methylation at 1-position
Acid chloride formation Thionyl chloride (SOCl2) Reflux, inert atmosphere Converts carboxylic acid to acid chloride
Amide formation Diethylamine Ambient to reflux Forms N,N-diethylamide intermediate
Reduction of 4-oxo group Pd/C or Pt catalyst, H2 or transfer hydrogenation conditions Ambient to 90°C Converts 4-oxo to 4-hydroxy group
Coupling reaction Carbodiimide coupling agents (e.g., EDC, DCC) or acid chloride intermediate Ambient to mild heating Forms amide linkage between piperidines
Crystallization Solvent: ethanol, methanol, or suitable organic solvent Slow evaporation at room temperature Yields pure crystalline product

Research Findings and Notes

  • Transfer hydrogenation is advantageous over direct hydrogenation with gaseous hydrogen due to milder conditions and safer handling.
  • Use of Grignard reagents and palladium-catalyzed cross-coupling allows for regioselective functionalization of piperidine rings without requiring cryogenic conditions.
  • The Mannich condensation remains a cornerstone method for preparing piperidin-4-one intermediates, which are precursors to piperidin-4-ols.
  • Catalytic systems involving palladium on charcoal or platinum catalysts facilitate selective reductions and functional group transformations critical for the synthesis of complex piperidine derivatives.
  • Crystallization protocols are essential for obtaining pure compounds and have been optimized for piperidine derivatives by slow solvent evaporation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-2-carbonyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(Piperidine-2-carbonyl)piperidin-4-ol serves as a versatile scaffold in the design of new pharmaceutical agents. Its piperidine structure is integral in the synthesis of various bioactive compounds, particularly those targeting neurological disorders and cancer. Research indicates that derivatives of this compound exhibit significant activity against multiple drug-resistant pathogens, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent.

Agricultural Applications

Insecticidal Properties
The compound has been investigated for its potential use as a natural pesticide. Field trials showed that formulations containing this compound effectively reduced pest populations on crops while preserving beneficial insect species. This positions it as a promising candidate for sustainable agricultural practices.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex piperidine derivatives. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Toxicological Studies

Safety Profile
Toxicity assessments indicate that this compound exhibits low toxicity to mammalian cells at therapeutic concentrations. However, comprehensive toxicological evaluations are necessary to establish safe application levels in both medical and agricultural contexts .

Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryDevelopment of antimicrobial agents targeting resistant pathogensSignificant efficacy against Staphylococcus aureus and Escherichia coli at low concentrations
Agricultural ScienceNatural pesticide formulationsEffective in reducing pest populations without harming beneficial insects
Chemical SynthesisBuilding block for complex piperidine derivativesVersatile intermediate for pharmaceuticals and agrochemicals
ToxicologyAssessment of safety profileLow toxicity observed; further evaluations required

Mechanism of Action

The mechanism of action of 1-(Piperidine-2-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form strong interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Substituents/Modifications Key Structural Feature Reference
RB-005 4-octylphenethyl group at N1 Piperidin-4-ol with long alkyl
PIPD1 4-(4-chloro-3-(trifluoromethyl)phenyl) group Chlorophenyl and CF3 substitution
Z3777013540 Pyrimidinyl-indole hybrid Heterocyclic nitrogen variation
1-(4-Trifluoromethylphenyl)piperidin-4-ol Trifluoromethylphenyl group Electron-withdrawing substituent

Enzyme Inhibition

  • Sphingosine Kinase 1 (SK1) : RB-005 (IC₅₀ = 10 nM) and RB-024 (IC₅₀ = 8 nM) exhibit potent SK1 inhibition, with selectivity over SK2 driven by the 4-hydroxy group’s spatial orientation .
  • Mycobacterium tuberculosis : PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol) inhibits MmpL3 in M. tuberculosis (MIC = 0.5 µg/mL), highlighting the role of lipophilic substituents in antimycobacterial activity .

Central Nervous System (CNS) Penetration

Z3777013540 demonstrates superior CNS MPO (Central Nervous System Multiparameter Optimization) scores compared to CBD-2115, attributed to optimized heterocyclic nitrogen placement and reduced molecular weight .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : RB-005 (LogP = 4.2) and PIPD1 (LogP = 3.8) balance lipophilicity and aqueous solubility, critical for membrane permeability.
  • BBB Penetration: P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) reduces N.

Table 2: Pharmacokinetic Profiles

Compound Name LogP BBB Score Selectivity Ratio (Target) Reference
RB-005 4.2 Low SK1/SK2 = 15:1
Z3777013540 2.9 High CNS MPO = 4.5/6
1-(4-Trifluoromethylphenyl)piperidin-4-ol 3.1 Moderate N/A

Q & A

Q. What are the key structural features of 1-(Piperidine-2-carbonyl)piperidin-4-ol that influence its reactivity in synthetic chemistry?

The compound contains two piperidine rings: one with a carbonyl group at position 2 and another with a hydroxyl group at position 4. The carbonyl group enhances electrophilic reactivity, enabling nucleophilic acyl substitution, while the hydroxyl group participates in hydrogen bonding and influences solubility. The bicyclic structure may restrict conformational flexibility, affecting stereochemical outcomes in reactions .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for similar piperidine derivatives recommend:

  • Use of personal protective equipment (PPE), including gloves and goggles.
  • Avoidance of inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Storage in a cool, dry place away from strong oxidizers . Emergency protocols for spills should include neutralization with inert absorbents and proper ventilation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity, as seen in analogous piperidine syntheses .
  • Temperature control : Maintaining 0–5°C during acylations minimizes side reactions like hydrolysis .
  • Catalyst use : Base catalysts (e.g., NaOH) enhance nucleophilic attack in carbonyl coupling steps, but stoichiometry must be carefully calibrated to avoid over-saponification . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) can achieve >95% purity .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can verify the presence of the carbonyl (δ ~170 ppm) and hydroxyl groups (broad peak at δ ~3–5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity assessment, with retention times calibrated against standards .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How do conformational changes in this compound impact its interaction with biological targets?

X-ray crystallography of related 4-piperidone derivatives shows chair conformations dominate, with the carbonyl group adopting equatorial positions to minimize steric strain . Molecular docking studies suggest that the hydroxyl group’s orientation affects hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Dynamic NMR can monitor ring-flipping kinetics to correlate conformational stability with bioactivity .

Q. What strategies can resolve contradictions in reported pharmacological activities of piperidine derivatives like this compound?

  • Assay standardization : Discrepancies in IC50_{50} values may arise from variations in cell lines or enzyme sources. Replicating studies with uniform protocols (e.g., ATP concentration in kinase assays) improves comparability .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to off-target effects, clarifying discrepancies between in vitro and in vivo results .
  • Computational modeling : QSAR (Quantitative Structure-Activity Relationship) models can prioritize derivatives for synthesis based on electronic (e.g., logP) and steric parameters .

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